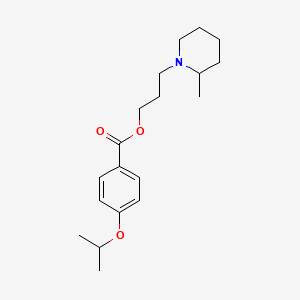
3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate is a chemical compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is an ester derivative of benzoic acid and contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Métodos De Preparación
The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ester functional groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate: This compound has a similar structure but with an isobutoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
3-(2’-Methylpiperidino)propyl p-methoxybenzoate:
The uniqueness of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
63916-92-7 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H29NO3/c1-15(2)23-18-10-8-17(9-11-18)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3 |
Clave InChI |
KCGKUMMLOWMRHO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


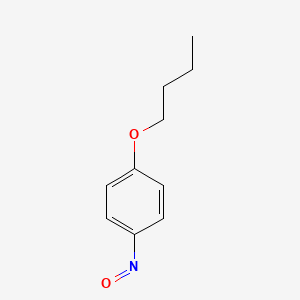

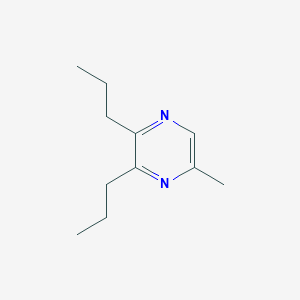
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
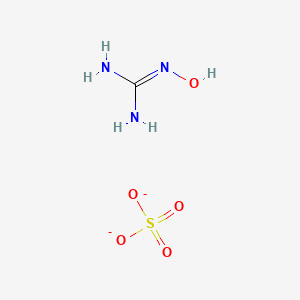

![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
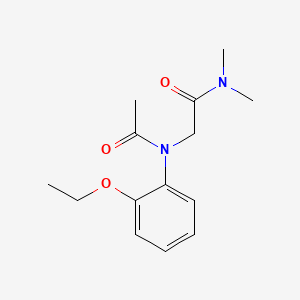
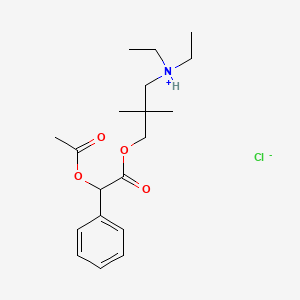
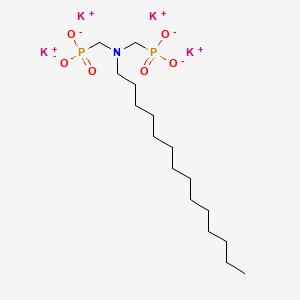
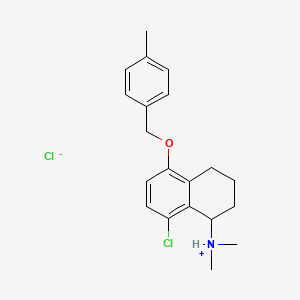
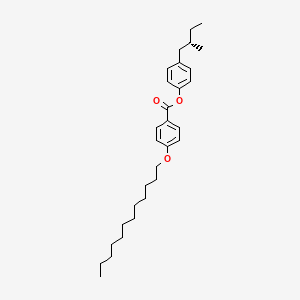
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
